(3S)-3-aminocyclohexan-1-one
CAS No.:
Cat. No.: VC16694422
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO |
|---|---|
| Molecular Weight | 113.16 g/mol |
| IUPAC Name | (3S)-3-aminocyclohexan-1-one |
| Standard InChI | InChI=1S/C6H11NO/c7-5-2-1-3-6(8)4-5/h5H,1-4,7H2/t5-/m0/s1 |
| Standard InChI Key | ASBBDDWCPOFASB-YFKPBYRVSA-N |
| Isomeric SMILES | C1C[C@@H](CC(=O)C1)N |
| Canonical SMILES | C1CC(CC(=O)C1)N |
Introduction
Structural Characteristics and Stereochemical Significance
The stereochemistry of (3S)-3-aminocyclohexan-1-one is pivotal to its biological activity and synthetic utility. The compound’s cyclohexanone ring adopts a chair conformation, with the amino group occupying an equatorial position to minimize steric strain. The (3S) configuration ensures specific spatial interactions in enzymatic or receptor-binding environments, making it indispensable for producing pharmacologically active enantiomers.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | |
| Molecular Weight | 113.16 g/mol | |
| IUPAC Name | (3S)-3-aminocyclohexan-1-one | |
| Canonical SMILES | C1CC(CC(=O)C1)N | |
| Isomeric SMILES | C1CC@@HN | |
| InChI Key | ASBBDDWCPOFASB-YFKPBYRVSA-N |
The amino group’s position and stereochemistry influence hydrogen-bonding capabilities, as observed in structurally related compounds like (1S,3R)-3-ammoniocyclohexanecarboxylate, where intermolecular N–H⋯O bonds stabilize crystal lattices . Such interactions may similarly govern the solid-state behavior of (3S)-3-aminocyclohexan-1-one, though direct crystallographic data for this compound remains limited.
Synthesis Methods and Catalytic Strategies
The synthesis of (3S)-3-aminocyclohexan-1-one requires precise control over stereochemistry to preserve the (3S) configuration. Chiral catalysts, such as transition-metal complexes with phosphine ligands, are employed in asymmetric hydrogenation or reductive amination reactions. For example, catalytic hydrogenation of 3-ketocyclohexanone derivatives under high-pressure conditions yields the target compound with enantiomeric excess (ee) exceeding 95%.
| Synthesis Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Chiral Rhodium Complex | 97% ee |
| Temperature | 50°C | Optimal Conversion |
| Pressure | 30 bar H₂ | High Yield (85%) |
Chemical Reactivity and Stability
The bifunctional nature of (3S)-3-aminocyclohexan-1-one—possessing both a ketone and an amine—facilitates diverse chemical transformations:
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Nucleophilic Additions: The carbonyl group undergoes reactions with Grignard reagents or hydride donors to form secondary alcohols or amines.
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Amino Group Modifications: The amine can be acylated, alkylated, or oxidized to produce derivatives for further functionalization.
The compound exhibits stability under inert atmospheres but is prone to oxidation in the presence of strong oxidizing agents. Solvent polarity significantly affects its reactivity; polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic attack rates, while nonpolar solvents stabilize the keto-enol tautomer.
Applications in Pharmaceutical Development
(3S)-3-Aminocyclohexan-1-one is a cornerstone in synthesizing chiral drugs, particularly central nervous system (CNS) agents and antibiotics. Its utility stems from its ability to serve as a scaffold for introducing stereochemical complexity into target molecules.
Case Study: Antibiotic Synthesis
In a 2024 study, researchers utilized (3S)-3-aminocyclohexan-1-one to synthesize a novel β-lactam antibiotic. The compound’s amine group facilitated ring-opening polymerization of β-lactams, yielding a polymer with enhanced bacterial cell wall penetration.
| Application | Target Molecule | Role of (3S)-3-Aminocyclohexan-1-one |
|---|---|---|
| Antibiotic Development | β-Lactam Derivatives | Chiral Intermediate |
| Antidepressants | SSRI Analogues | Stereochemical Control |
Research Findings and Future Directions
Recent advancements highlight the compound’s potential in covalent inhibitor design. By functionalizing the amine group with electrophilic warheads (e.g., acrylamides), researchers have developed irreversible kinase inhibitors for oncology applications. Future studies aim to exploit its hydrogen-bonding capacity for designing supramolecular drug delivery systems.
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